![molecular formula C18H19NO3 B2518081 N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide CAS No. 2418662-08-3](/img/structure/B2518081.png)
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide, commonly known as OXA, is a chemical compound that has been widely studied for its potential therapeutic applications. OXA belongs to the class of oxiranes, which are organic compounds that contain a three-membered cyclic ether ring. In
作用機序
The mechanism of action of OXA is not fully understood. However, it is believed that OXA exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. OXA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal activity of OXA is believed to be due to its ability to disrupt the cell membrane of Candida albicans. The antibacterial activity of OXA is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
OXA has been shown to have minimal toxicity in normal cells and tissues. However, it has been shown to cause DNA damage in cancer cells, which may contribute to its anticancer activity. OXA has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its ability to induce apoptosis. The physiological effects of OXA on normal cells and tissues are not fully understood.
実験室実験の利点と制限
OXA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in normal cells and tissues. OXA has also been shown to have broad-spectrum activity against cancer cells, fungi, and bacteria. However, OXA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of OXA is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the study of OXA. One area of research is the optimization of the synthesis method to obtain higher yields and purity of OXA. Another area of research is the elucidation of the mechanism of action of OXA, which may lead to the development of more effective therapeutic agents. Additionally, the potential use of OXA in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of water-soluble formulations of OXA may expand its potential therapeutic applications.
合成法
The synthesis of OXA involves the reaction of 4-phenylmethoxybenzaldehyde with ethylamine, followed by the addition of epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield OXA. The synthesis method has been optimized to obtain high yields and purity of OXA.
科学的研究の応用
OXA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. OXA has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. OXA has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
特性
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(17-13-22-17)19-11-10-14-6-8-16(9-7-14)21-12-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTWUJXQMUNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2518003.png)

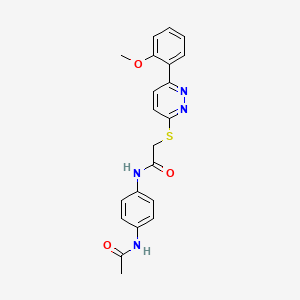
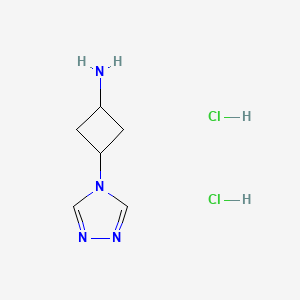

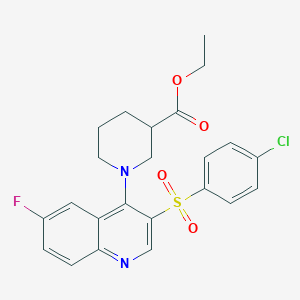
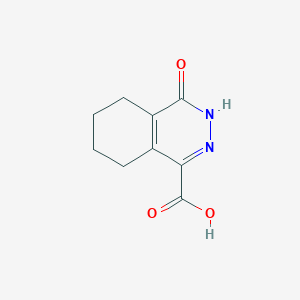
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
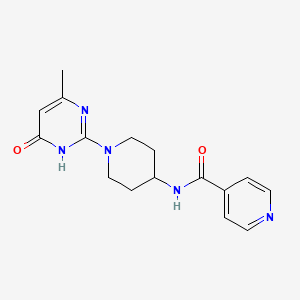
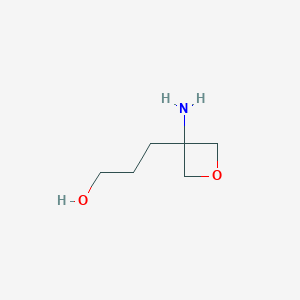
![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)